
1-Cyclopropyl-3-methyl-1H-pyrazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-methyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C8H10N2O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a cyclopropyl group, a methyl group, and an aldehyde functional group attached to a pyrazole ring.
Métodos De Preparación
The synthesis of 1-Cyclopropyl-3-methyl-1H-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclopropyl hydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields of the desired product.
Análisis De Reacciones Químicas
1-Cyclopropyl-3-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 1-Cyclopropyl-3-methyl-1H-pyrazole-5-carboxylic acid, while reduction yields 1-Cyclopropyl-3-methyl-1H-pyrazole-5-methanol.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-methyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pyrazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its derivatives are being evaluated for their efficacy and safety in preclinical and clinical studies.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-methyl-1H-pyrazole-5-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-Cyclopropyl-3-methyl-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-5-carbaldehyde: This compound lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound has a phenyl group and a chlorine atom, which may confer different properties and applications compared to this compound.
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound is the oxidized form of this compound and has different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which combines the cyclopropyl group, methyl group, and aldehyde functional group on a pyrazole ring. This unique combination of functional groups may contribute to its distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
2-cyclopropyl-5-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c1-6-4-8(5-11)10(9-6)7-2-3-7/h4-5,7H,2-3H2,1H3 |
Clave InChI |
YNJQCLGMEUKKBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)C=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


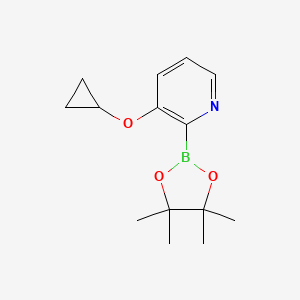
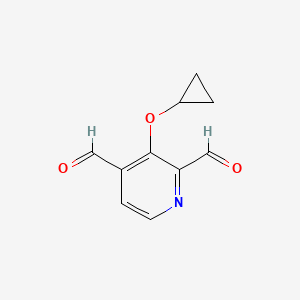
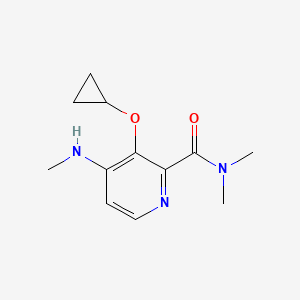
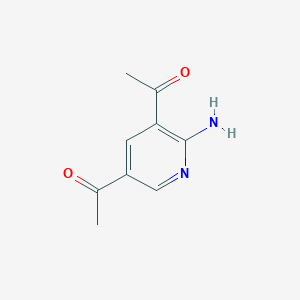
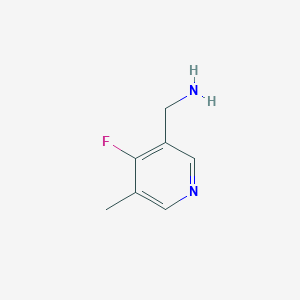
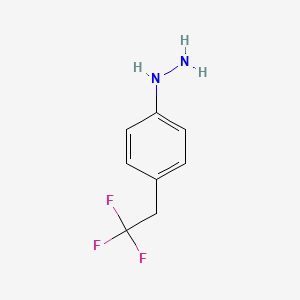
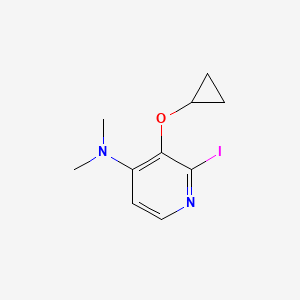

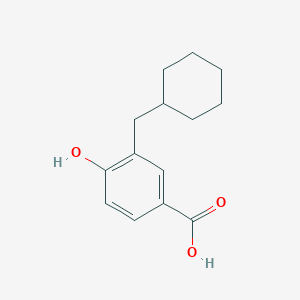
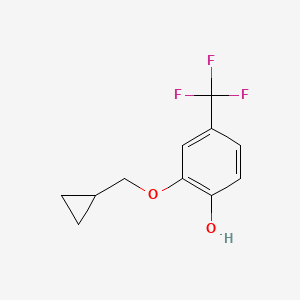

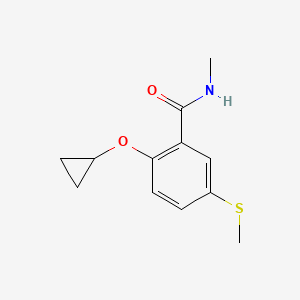
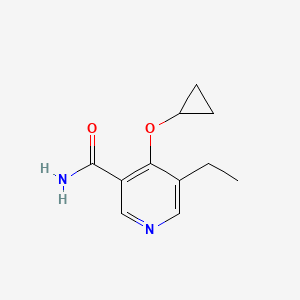
![2-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14836442.png)
